7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
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Overview
Description
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.
Reduction: LiAlH_4 in ether, NaBH_4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylphthalazinone: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Trifluoromethoxyphenylphthalazinone: Similar structure but with variations in fluorine substitution patterns.
Uniqueness
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is unique due to the presence of multiple fluorine atoms and the trifluoromethoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O2/c22-13-3-1-12(2-4-13)19-17-10-5-14(23)11-18(17)20(29)28(27-19)15-6-8-16(9-7-15)30-21(24,25)26/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUIJZMDINBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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